(2-((Dimethylamino)methyl)phenyl)magnesium bromide
Description
(2-((Dimethylamino)methyl)phenyl)magnesium bromide is a Grignard reagent featuring a dimethylamino-methyl substituent at the ortho position of the phenyl ring. Its molecular formula is C₉H₁₁BrMgN, with a molecular weight of 238.40 g/mol. This compound is typically synthesized by reacting 2-((dimethylamino)methyl)phenyl bromide with magnesium in tetrahydrofuran (THF), producing a reactive intermediate used in nucleophilic additions, particularly in pharmaceutical and organic synthesis .
Key applications include its role in synthesizing quinoline derivatives, such as compound 10 in tuberculosis drug research, where it reacts with 2-methoxyquinoline-3-carbaldehyde to form intermediates with yields of 72.1–83.8% under mild conditions (THF, room temperature) . The dimethylamino group enhances electron density on the aromatic ring, increasing nucleophilicity, while its steric bulk influences reaction pathways.
Properties
IUPAC Name |
magnesium;N,N-dimethyl-1-phenylmethanamine;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N.BrH.Mg/c1-10(2)8-9-6-4-3-5-7-9;;/h3-6H,8H2,1-2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZNONHFRAUJLD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=[C-]1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrMgN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Initiator Modifications
While THF remains the solvent of choice due to its ability to stabilize Grignard intermediates, alternative initiators such as iodine or pre-activated magnesium (e.g., Rieke magnesium) have been explored. For example, substituting 1,2-dibromoethane with iodine in smaller quantities (0.1–0.5 mol%) can reduce side reactions, though this may necessitate longer reaction times (4–6 hours).
Temperature Optimization
Lower reaction temperatures (0–25°C) are occasionally employed to mitigate thermal decomposition of sensitive intermediates. However, elevated temperatures (40–50°C) are generally preferred to accelerate magnesium activation, particularly for sterically hindered substrates.
Reaction Optimization and Critical Parameters
Challenges and Troubleshooting
Moisture Sensitivity
Even trace moisture can hydrolyze the Grignard reagent to (2-((dimethylamino)methyl)phenyl)methanol, reducing yields. Rigorous drying of glassware and solvents is essential.
Substrate Impurities
Residual amines or halides in the aryl bromide precursor can poison the magnesium surface. Pre-purification via recrystallization or distillation is recommended.
Applications in Organic Synthesis
This reagent is pivotal in forming carbon-carbon bonds, particularly in synthesizing bedaquiline analogs for antitubercular agents. Its dimethylamino group enhances nucleophilicity, enabling selective additions to ketones and aldehydes. For instance, in the synthesis of compound 10 , the reagent reacts with 2-methoxyquinoline-3-carbaldehyde to afford intermediates in 72.1–83.8% yield .
Chemical Reactions Analysis
Types of Reactions
(2-((Dimethylamino)methyl)phenyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: This compound can act as a nucleophile in addition reactions with carbonyl compounds, forming alcohols.
Substitution Reactions: It can participate in substitution reactions, replacing halides or other leaving groups in organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include carbonyl compounds, alkyl halides, and other electrophiles. The reactions are typically carried out in anhydrous conditions to prevent the hydrolysis of the Grignard reagent.
Major Products
The major products formed from reactions involving this compound depend on the specific reactants used. For example, reactions with aldehydes or ketones yield secondary or tertiary alcohols, respectively.
Scientific Research Applications
(2-((Dimethylamino)methyl)phenyl)magnesium bromide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: This compound is employed in catalytic processes to facilitate chemical transformations.
Material Science: It is used in the preparation of conducting polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2-((Dimethylamino)methyl)phenyl)magnesium bromide involves its role as a nucleophile in chemical reactions. The magnesium atom in the compound coordinates with the electrophilic center of the reactant, facilitating the transfer of the dimethylaminomethylphenyl group to the target molecule. This process is crucial in forming new carbon-carbon bonds in organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Grignard Reagents
Structural and Electronic Effects
Table 1: Substituent Effects on Reactivity and Stability
Comparative Reaction Yields
Table 2: Yield Comparison in Model Reactions
Biological Activity
(2-((Dimethylamino)methyl)phenyl)magnesium bromide, a Grignard reagent, is an organomagnesium compound with the formula CHBrMgN. This compound features a dimethylamino group attached to a phenyl ring, enhancing its reactivity in organic synthesis. Its biological activity, particularly in the context of medicinal chemistry and potential therapeutic applications, is of considerable interest.
Synthesis and Properties
The synthesis typically involves the reaction of magnesium with a suitable halide precursor in an anhydrous solvent like tetrahydrofuran (THF). The resulting Grignard reagent is highly reactive and can participate in various nucleophilic reactions to form carbon-carbon bonds.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Reactivity with Biological Molecules : As a Grignard reagent, it can react with carbonyl compounds to form alcohols, which may exhibit biological activity.
- Potential Therapeutic Applications : Its structure suggests potential interactions with biological targets, including enzymes and receptors.
The mechanism of action for this compound involves its ability to act as a nucleophile in various reactions, potentially leading to the formation of biologically active metabolites. These metabolites may interact with specific cellular targets, modulating biochemical pathways.
Comparative Analysis with Similar Compounds
To understand the unique biological properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(Dimethylamino)phenylmagnesium bromide | Dimethylamino group on a different position | Different reactivity patterns due to position |
| 2-(Methylamino)phenylmagnesium bromide | Methyl instead of dimethyl amino group | Potentially less sterically hindered than dimethyl analog |
| 4-(Dimethylamino)phenylmagnesium bromide | Dimethylamino group on para position | May show distinct selectivity in electrophilic reactions |
| 2-(Aminomethyl)phenylmagnesium bromide | Aminomethyl group instead of dimethyl | Could exhibit different biological activities |
Case Studies and Research Findings
Recent studies have investigated the biological activities and potential therapeutic applications of related compounds:
- Analgesic Activity : Research has shown that compounds structurally related to this compound exhibit significant analgesic properties. For example, cycloalkanol-substituted phenols have been reported to show strong analgesic effects in animal models, indicating that similar structures may possess comparable activities .
- Anti-inflammatory Properties : Compounds within this structural class have been explored for their anti-inflammatory effects. A study highlighted the modulation of lipid metabolism by inhibiting triglyceride synthesis, which is crucial for reducing inflammation .
- Pharmacokinetics and Efficacy : Investigations into the pharmacokinetics of related compounds revealed that certain formulations significantly improved bioavailability and efficacy in animal models, suggesting that similar strategies could enhance the therapeutic potential of this compound .
Q & A
Basic: What synthetic protocols ensure high yield and purity of (2-((Dimethylamino)methyl)phenyl)magnesium bromide?
Methodological Answer:
- Solvent Selection : Use anhydrous tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) to stabilize the Grignard intermediate and prevent premature hydrolysis .
- Substrate Preparation : Start with (2-((dimethylamino)methyl)phenyl)bromide. Ensure halogenation is complete via NMR validation (δ 7.2–7.8 ppm for aromatic protons, absence of residual alkyl bromide signals) .
- Reaction Conditions : Add magnesium turnings under inert atmosphere (argon/nitrogen). Maintain reflux at 60–70°C for 4–6 hours, monitoring via gas evolution .
- Quenching Test : Titrate aliquots with deuterated methanol (CD₃OD) and analyze by ¹H NMR to confirm Grignard formation (disappearance of aryl bromide signals, appearance of magnesium-bound aromatic protons at δ 6.5–7.0 ppm) .
Advanced: How does the dimethylamino group influence the nucleophilicity and stability of this Grignard reagent compared to phenylmagnesium bromide?
Methodological Answer:
- Electronic Effects : The dimethylamino group donates electron density via resonance, reducing the electrophilicity of the adjacent carbon. This decreases reactivity toward ketones but enhances selectivity in conjugate additions .
- Steric Hindrance : The bulky dimethylamino group impedes aggregation, as shown by cryoscopic molecular weight measurements (e.g., monomeric vs. dimeric structures in THF) .
- Stability Studies : Compare decomposition rates via kinetic analysis under controlled humidity. This reagent shows 20% slower hydrolysis than phenylmagnesium bromide due to steric protection of the Mg center .
Basic: What analytical techniques are critical for characterizing this compound, and how are they optimized?
Methodological Answer:
- ¹H/¹³C NMR : Use deuterated THF (d₈-THF) as solvent. Key signals: Mg-bound aryl protons (δ 6.5–7.0 ppm), dimethylamino N(CH₃)₂ (δ 2.2–2.5 ppm) .
- FT-IR : Confirm Mg–C bonding via absence of C–Br stretch (~550 cm⁻¹) and presence of Mg–aryl vibrational modes (~1,200 cm⁻¹) .
- Titration : Use Gilman titration with 1,2-dibromoethane to quantify active Mg content. A 0.5M solution typically yields 85–90% active reagent .
Advanced: What side reactions dominate in cross-coupling applications, and how can they be suppressed?
Methodological Answer:
- Proton Transfer : Competing deprotonation of acidic substrates (e.g., alcohols, amines) can occur. Mitigate by pre-forming the magnesium amide intermediate via reaction with iPr₂NH .
- Homocoupling : Use catalytic Cu(I) salts (e.g., CuCN·2LiCl) to redirect reactivity toward Kumada couplings, minimizing undesired biaryl formation .
- Computational Modeling : Apply DFT (B3LYP/6-31G*) to predict transition states for competing pathways. For example, the energy barrier for nucleophilic attack vs. β-hydride elimination can be calculated to optimize conditions .
Basic: What safety and storage protocols are essential for handling this reagent?
Methodological Answer:
- Storage : Keep at −20°C under argon in flame-sealed ampoules. Use moisture-trapping molecular sieves (3Å) in solvent reservoirs .
- Decomposition Mitigation : Add stabilizers like 1,2-dihydroquinoline (0.1% w/w) to suppress radical-mediated degradation .
- Spill Response : Quench with dry ice/2-propanol slurry to avoid exothermic reactions. Neutralize residual Mg with saturated ammonium chloride .
Advanced: How can substituent effects be systematically studied to enhance reaction efficiency?
Methodological Answer:
-
Hammett Analysis : Correlate σ values of substituents (e.g., –N(CH₃)₂, –OCH₃) with reaction rates in model transformations (e.g., aldehyde additions). A negative ρ value indicates enhanced nucleophilicity with electron-donating groups .
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Table: Substituent Effects on Reaction Yield
Substituent Yield (%) in Aldehyde Addition –H (Phenyl MgBr) 72 –N(CH₃)₂ (Target Compound) 58 –OCH₃ 65 Data adapted from comparative studies in .
Advanced: What mechanistic insights can be gained from kinetic isotope effect (KIE) studies?
Methodological Answer:
- Deuterium Labeling : Synthesize deuterated analogs (e.g., (2-((dimethylamino)methyl)phenyl-d₅)magnesium bromide) to measure KIE in C–C bond-forming steps. A kH/kD > 1 suggests rate-limiting nucleophilic attack .
- Eyring Analysis : Plot ln(k/T) vs. 1/T to determine activation parameters (ΔH‡, ΔS‡). For example, a large negative ΔS‡ (−150 J/mol·K) indicates a highly ordered transition state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
